![molecular formula C14H19N5O2 B2584773 1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea CAS No. 2034369-43-0](/img/structure/B2584773.png)
1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
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Description
1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Biological Activities
Compounds with structures similar to the one have been synthesized and evaluated for their biological activities. For instance, derivatives of pyrazole and urea have been tested for effects on arterial blood pressure and analgesic activity in rats, indicating their potential in medical research for developing therapeutic agents (O. Hishmat et al., 1992). Additionally, compounds incorporating the urea moiety and pyridine derivatives have been designed to study their conformational equilibrium and tautomerism, demonstrating applications in molecular sensing and supramolecular chemistry (Adam Kwiatkowski et al., 2019).
Gelation and Morphology Control
Urea derivatives have also been researched for their ability to form hydrogels, with properties dependent on anionic components, showcasing their utility in materials science for tuning the physical characteristics of gels (G. Lloyd & J. Steed, 2011). This application is crucial for developing responsive materials with potential uses in drug delivery and tissue engineering.
Anticancer Agents
The structural framework of pyridine and urea has been explored for developing anticancer agents. A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and showed significant antiproliferative effects against various cancer cell lines, highlighting the role of these compounds in pharmaceutical research and their potential as therapeutic agents (Jian Feng et al., 2020).
Molecular Modeling and Enzyme Inhibition
Research on pyrazolotriazolopyrimidines, which share a similarity in molecular structure, has focused on their role as enzyme inhibitors, particularly as antagonists at the human A3 adenosine receptor. These studies involve not only the synthesis of these compounds but also advanced molecular modeling to understand their binding mechanisms, demonstrating the compound's potential application in detailed receptor studies and drug design (P. Baraldi et al., 2001).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-19-13(5-6-18-19)12-4-3-11(9-16-12)10-17-14(20)15-7-8-21-2/h3-6,9H,7-8,10H2,1-2H3,(H2,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMYSBGXUIQIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea |
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